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molecular formula C11H14O3 B8513810 4-Hydroxy-2,3,6-trimethylphenyl-acetic acid

4-Hydroxy-2,3,6-trimethylphenyl-acetic acid

Cat. No. B8513810
M. Wt: 194.23 g/mol
InChI Key: DJISRSKRTMETQI-UHFFFAOYSA-N
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Patent
US05162571

Procedure details

To a solution of 4-hydroxy-2,3,6-trimethylphenyl-acetic acid (2.5 g) in anhydrous tetrahydrofuran (20 ml) was added lithium aluminum hydride (0.5 g) at 0° C. and the mixture was heated at 40° C. for 3 hours. The mixture was cooled to 0° C. Diluted sulfuric acid was added and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated saline and dried with anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to obtain 2-(4-hydroxy-2,3,6-trimethylphenyl)ethanol (2.3 g) (Compound A-24). The physical properties and NMR spectrum data thereof are shown in Table 1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([CH2:9][C:10](O)=[O:11])=[C:4]([CH3:13])[C:3]=1[CH3:14].[H-].[Al+3].[Li+].[H-].[H-].[H-].S(=O)(=O)(O)O>O1CCCC1>[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([CH2:9][CH2:10][OH:11])=[C:4]([CH3:13])[C:3]=1[CH3:14] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OC1=C(C(=C(C(=C1)C)CC(=O)O)C)C
Name
Quantity
0.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=C(C(=C1)C)CCO)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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